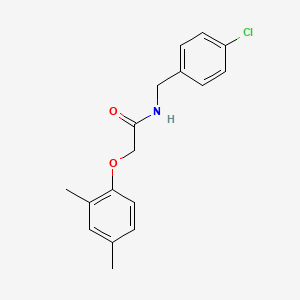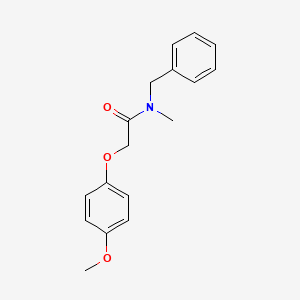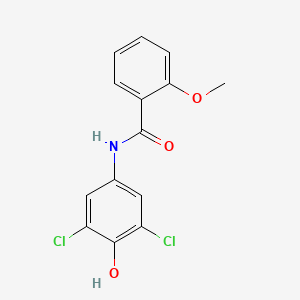![molecular formula C19H15NO5 B5837939 ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B5837939.png)
ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate, also known as ethyl coumarin-3-carboxylate, is a synthetic compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities. Ethyl coumarin-3-carboxylate has been shown to possess a range of biochemical and physiological effects, making it a promising compound for various research applications.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate coumarin-3-carboxylate is still not fully understood. However, it has been suggested that its biological activities are mediated through various pathways, including the inhibition of reactive oxygen species (ROS) production, modulation of inflammatory cytokines, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl coumarin-3-carboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has also been shown to possess antimicrobial activity against various pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate coumarin-3-carboxylate in lab experiments is its diverse biological activities, which make it a promising compound for various research applications. Additionally, its synthetic accessibility and high purity make it an attractive compound for drug development. However, one of the limitations of using this compound coumarin-3-carboxylate is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate coumarin-3-carboxylate. One of the promising areas is the development of novel drugs and therapeutic agents based on its various biological activities. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide valuable insights into the development of more effective drugs. Finally, the exploration of its potential applications in various fields, including agriculture and food science, may lead to new discoveries and innovations.
Métodos De Síntesis
The synthesis of ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate coumarin-3-carboxylate involves the condensation of this compound 3-aminobenzoate with 3-acetyl-2H-chromen-2-one in the presence of a suitable catalyst. This reaction yields the desired product in good yield and high purity. Several modifications of this reaction have been reported in the literature, including the use of different catalysts and reaction conditions.
Aplicaciones Científicas De Investigación
Ethyl coumarin-3-carboxylate has been extensively studied for its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. These properties make it a promising compound for the development of novel drugs and therapeutic agents.
Propiedades
IUPAC Name |
ethyl 2-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-2-24-18(22)13-8-4-5-9-15(13)20-17(21)14-11-12-7-3-6-10-16(12)25-19(14)23/h3-11H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHWJGWPIHEAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)


![5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)
![2-(2-ethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837924.png)


![N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5837936.png)
